molecular formula C16H24NO2Cl B601630 Bufuralol hydrochloride, (-)- CAS No. 57704-10-6

Bufuralol hydrochloride, (-)-

Katalognummer B601630
CAS-Nummer: 57704-10-6
Molekulargewicht: 297.83
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bufuralol is a potent beta-adrenoceptor antagonist with partial agonist activity . It is metabolized by CYP2D6 . Most beta blockers are aryloxypropanolamine-based. In this rare exception, the benzofuran oxygen is part of a ring instead of derived from the epichlorohydrin precursor .


Molecular Structure Analysis

Bufuralol is a non-selective β-adrenergic blocker . The benzofuran oxygen is part of a ring instead of being derived from the epichlorohydrin precursor .


Chemical Reactions Analysis

Bufuralol hydrochloride is a potent non-selective, orally active β-adrenoreceptor antagonist with partial agonist activity . It is a CYP2D6 probe substrate .


Physical And Chemical Properties Analysis

Bufuralol hydrochloride has a molecular formula of C16H23NO2·HCl and a molecular weight of 297.82 . It appears as a white to off-white solid .

Wissenschaftliche Forschungsanwendungen

  • Pharmacological Properties : Bufuralol is a non-selective beta-adrenoceptor blocking agent, sharing similar properties with propranolol, including potency. It lacks alpha-adrenoceptor blocking activity but possesses beta-adrenoceptor agonist activity. The beta-adrenoceptor blocking activity mainly resides in the (-)-isomer, although membrane stabilising properties are associated with both optical isomers (Hamilton & Parkes, 1977).

  • Genetic Control of Metabolism : Bufuralol's metabolism is influenced by genetic factors. A study found that its metabolism, along with the formation of its main blood derivative, 1'-hydroxybufuralol, varies among individuals due to genetic differences. This variation could lead to different responses to the drug, emphasizing the importance of understanding genetic factors in drug metabolism (Dayer et al., 1982).

  • Hemodynamic Effects : Bufuralol-HCl has been compared with Pindolol in a hemodynamic study. It was found that Bufuralol-HCl reduced peripheral resistance when administered intravenously, demonstrating its potential as a non-specific beta-blocking agent with affinity to both beta 1- and beta 2-receptors (Magometschnigg et al., 1979).

  • Enzymatic Hydroxylation : Bufuralol hydroxylation has been a focus of study due to its involvement with cytochrome P450 (P450) 2D6 and 1A2 enzymes in human liver microsomes. This research is crucial for understanding drug interactions and metabolic pathways (Yamazaki et al., 1994).

  • Pharmacokinetics in Renal Failure : The effect of renal failure on bufuralol's behavior was investigated, highlighting how renal insufficiency can significantly impact the pharmacokinetics of drugs, including bufuralol and its metabolites. This research is essential for dose adjustment in patients with renal impairment (Balant et al., 1980).

  • Hemodynamic Effects in Angina Pectoris : Bufuralol demonstrated significant hemodynamic effects in patients with stable angina pectoris, highlighting its potential therapeutic application in cardiovascular conditions (Pfisterer et al., 1984).

  • Drug Metabolism Research : A study demonstrated the application of microchip capillary electrophoresis-electrospray ionization mass spectrometry for rapid and sensitive drug metabolism studies, using bufuralol 1-hydroxylation as a model reaction. This represents an advancement in pharmacokinetic analysis technologies (Nordman et al., 2011).

Wirkmechanismus

Bufuralol is a non-selective antagonist of β-adrenergic receptors (β-ARs) that also has partial agonist activity . It decreases mean arterial blood pressure and increases abdominal aortic blood flow in anesthetized cats when administered intravenously at doses of 0.3 and 1 mg/kg .

Safety and Hazards

Bufuralol hydrochloride can be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Eigenschaften

IUPAC Name

(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBONRGCLLBWCJ-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57704-10-6
Record name Bufuralol hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUFURALOL HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS779TX56C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does Bufuralol hydrochloride penetrate the cornea, and how does this relate to its lipophilicity compared to other beta-blockers?

A1: Bufuralol hydrochloride exhibits corneal penetration behavior inversely related to its lipophilicity. [] In a study comparing Bufuralol hydrochloride to Acebutolol hydrochloride and Timolol maleate, Bufuralol hydrochloride, the most lipophilic of the three, reached peak aqueous humor concentration faster than the other two. [] This finding suggests that while lipophilicity is a factor in corneal penetration, other factors, such as interactions with the aqueous boundary layers of the cornea, may also play a significant role. []

Q2: How does Bufuralol hydrochloride compare to Pindolol in terms of its effects on hemodynamics and its interaction with beta-receptors?

A2: Both Bufuralol hydrochloride and Pindolol act as non-selective beta-blockers, affecting both beta-1 and beta-2 receptors. [] While both drugs elicit a similar shift in the dose-response curve for heart rate and cardiac output in the presence of Isoproterenol, indicating beta-1 blockade, Bufuralol hydrochloride uniquely causes an acute decrease in peripheral resistance when administered intravenously, unlike Pindolol's acute increase. [] This difference suggests that Bufuralol hydrochloride might possess additional pharmacological actions beyond its beta-blocking properties that influence peripheral resistance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.